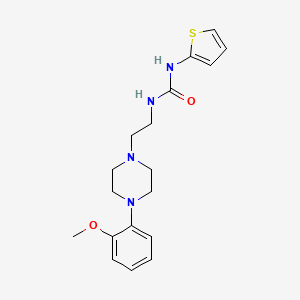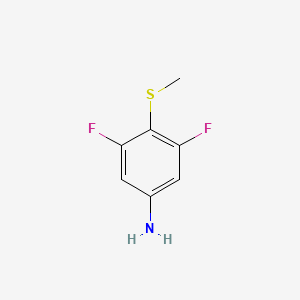
3,5-Difluoro-4-(methylsulfanyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(methylsulfanyl)aniline is a chemical compound with the CAS Number: 1184373-72-5 . It has a molecular weight of 175.2 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of 3,5-Difluoro-4-(methylsulfanyl)aniline is C7H7F2NS . This compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and sulfur (S) atoms.Physical And Chemical Properties Analysis
3,5-Difluoro-4-(methylsulfanyl)aniline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
1. Chemical Reactions and Compound Formation
The reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids results in the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline, indicating the potential of 3,5-Difluoro-4-(methylsulfanyl)aniline in synthesizing complex organic structures (Erkin & Ramsh, 2014).
2. Liquid Crystal Formation
Research on derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, closely related to 3,5-Difluoro-4-(methylsulfanyl)aniline, has led to the synthesis of compounds that exhibit stable smectic B and A phases, crucial for liquid crystal technologies (Miyajima et al., 1995).
3. Pharmaceutical Research
In the realm of pharmaceuticals, the synthesis of 4-anilinoquinazolines from 6,7,8-trifluoro-2-(methylsulfanyl)quinazolin-4(3H)-one, which shares a structural resemblance to 3,5-Difluoro-4-(methylsulfanyl)aniline, has shown in vitro tuberculostatic activity, highlighting its potential in drug development (Nosova et al., 2021).
4. Advanced Organic Synthesis Techniques
Studies have shown the ability to synthesize 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion starting from anilines, which underscores the utility of 3,5-Difluoro-4-(methylsulfanyl)aniline in creating sulfonyl derivatives for various organic chemistry applications (Liu, Zheng, & Wu, 2017).
5. Environmental Application
The degradation of aniline by the bacterial strain Delftia sp. AN3, which can use aniline or acetanilide as sole carbon, nitrogen, and energy sources, shows the potential application of 3,5-Difluoro-4-(methylsulfanyl)aniline in environmental bioremediation and wastewater treatment (Liu et al., 2002).
Safety and Hazards
This compound is labeled with the signal word “Danger” and has several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate that it can be harmful if swallowed or inhaled, and it can cause skin and eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only in well-ventilated areas .
Propriétés
IUPAC Name |
3,5-difluoro-4-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCXTVKXVYMUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

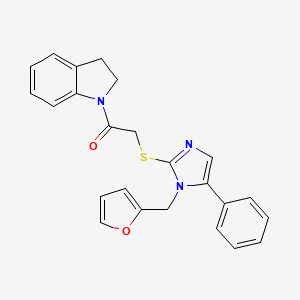
![Ethyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
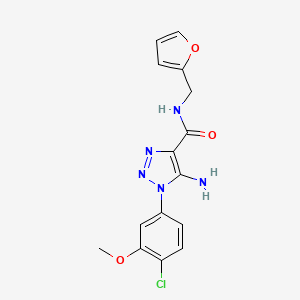
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B2800237.png)
![1,7-bis(4-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2800238.png)
![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2800240.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2800241.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2800242.png)

![(E)-4-((4-fluorophenyl)sulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)butanamide](/img/structure/B2800244.png)
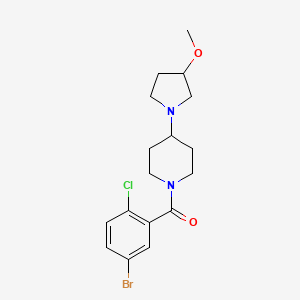
![3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride](/img/structure/B2800246.png)

